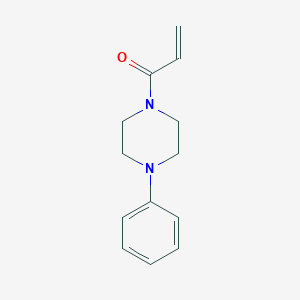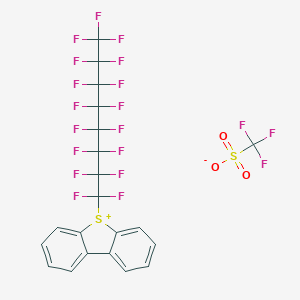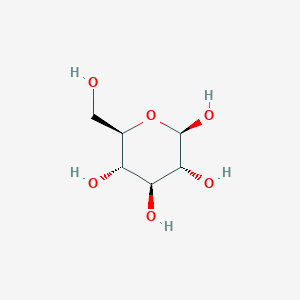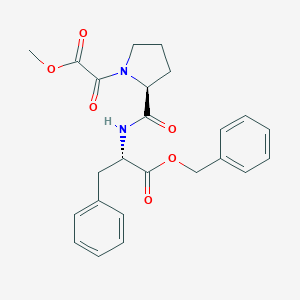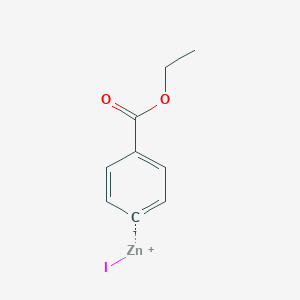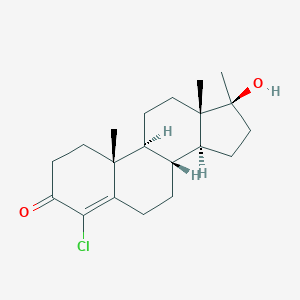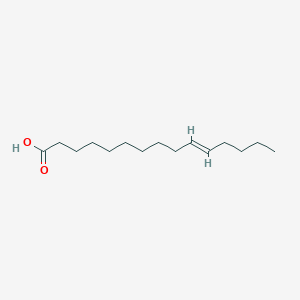
2-Hydroxyhexadecanoic acid
概要
説明
2-Hydroxyhexadecanoic acid, also known as 2-Hydroxypalmitic acid, is a 2-hydroxy fatty acid comprising a C16 straight chain carrying a hydroxy substituent at position 2 . It has a role as a human metabolite . It is a natural product found in Solanum tuberosum, Allamanda cathartica, and other organisms .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyhexadecanoic acid is C16H32O3 . The IUPAC name is 2-hydroxyhexadecanoic acid . The InChI is 1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) . The Canonical SMILES is CCCCCCCCCCCCCCC(C(=O)O)O .Physical And Chemical Properties Analysis
The molecular weight of 2-Hydroxyhexadecanoic acid is 272.42 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Cancer Research
2-Hydroxyhexadecanoic acid is being investigated for its role in the mechanism of action of elisidepsin, which is known to reduce drug efficiency by inhibiting hydroxylation and altering the structure of lipid rafts in human cancer cell lines such as SKBR-3, MCF-7, MDA-MB-453 .
Anti-inflammatory and Neuroprotection
This compound is part of the saturated long-chain hydroxyl fatty acids group, which has potential roles in anti-inflammatory action and neuroprotection. It represents a class of molecules that could contribute to the development of new therapeutic strategies for inflammatory diseases and neurodegenerative disorders .
Antimicrobial Activity
2-Hydroxyhexadecanoic acid has been studied for its antiviral activity against a range of pathogens. Hydroxy fatty acids like this one have shown promise in combating viral infections by disrupting viral envelopes or interfering with viral entry into host cells .
Anticancer Defense
Research suggests that 2-Hydroxyhexadecanoic acid may play a role in anticancer defense. Its mechanism could involve disrupting cancer cell membranes or interfering with metabolic pathways essential for cancer cell survival .
Lipid Raft Structure Studies
The compound is used in studies examining the structure and function of lipid rafts. These are microdomains within cell membranes that are crucial for various cellular processes, including signal transduction and protein sorting .
Biochemical Research
In biochemical research, 2-Hydroxyhexadecanoic acid serves as a model compound to understand the behavior and function of hydroxyl fatty acids in biological systems .
作用機序
Target of Action
2-Hydroxyhexadecanoic Acid, also known as 2-Hydroxypalmitic acid, is a representative of the saturated long-chain hydroxyl fatty acids group . These compounds have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense .
Mode of Action
It has been used in the investigation of the role of hypoxia in the mechanism of action of elisidepsin, a drug that reduces efficiency by inhibiting hydroxylation and altering the structure of lipid rafts in human skbr-3, mcf-7, mda-mb-453 cell lines .
Biochemical Pathways
It is known to be involved in the metabolism in humans .
Pharmacokinetics
It is known that the compound is a human metabolite .
Result of Action
It is known to have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense .
Action Environment
It is known that the compound is stable and has low toxicity .
Safety and Hazards
2-Hydroxyhexadecanoic acid can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers Several papers related to 2-Hydroxyhexadecanoic acid were found . These papers discuss various aspects of 2-Hydroxyhexadecanoic acid, including its occurrence in certain organisms, its potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense, and its use in the investigation of the role of hypoxia in the mechanism of action of elisidepsin .
特性
IUPAC Name |
2-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyhexadecanoic acid | |
CAS RN |
764-67-0, 2398-34-7 | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxypalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)

